Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate
Overview
Description
Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate is a heterocyclic compound with the molecular formula C7H8O2S. It is a colorless, odorless crystalline solid that is insoluble in water, but soluble in ethanol and other organic solvents. This compound has been studied for its potential applications in various fields of science, including its use as a synthetic intermediate for the synthesis of other compounds, as a pharmaceutical intermediate, and as a biochemical reagent.
Scientific Research Applications
Synthesis of Heterocycles
Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate is utilized in the synthesis of various heterocyclic compounds. For example, its use in flash vacuum pyrolysis reactions led to the formation of compounds like 5-hydroxy-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (Pelßez, Gafarova, & Yranzo, 2003). This demonstrates its utility in creating complex molecular structures.
Investigation of Polymorphic Forms
The compound is also significant in the study of polymorphic forms of pharmaceutical compounds. An example includes a study where spectroscopic and diffractometric techniques were employed to characterize two polymorphic forms of a compound related to this compound (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis of Metal Complexes
In a green synthesis approach, a derivative of this compound was used to synthesize copper, cobalt, and nickel(II) complexes. These complexes were characterized using various analytical techniques and showed potential biological activity (Alosaimi, Saad, Refat, & Al-Hazmi, 2021).
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives
This compound has been used in the creation of pyrrolothiazole derivatives. These compounds were synthesized and their structures confirmed through X-ray crystallographic study, showcasing the compound's versatility in organic synthesis (Tverdokhlebov, Andrushko, Tolmachev, Kostyuk, Chernega, & Rusanov, 2005).
Antimicrobial Activity Studies
The compound and its derivatives have been studied for their antimicrobial activities. For instance, certain derivatives showed activity against specific microbes, demonstrating the compound's potential in medicinal chemistry (Цялковский, Куцык, Матийчук, Обушак, & Клюфинская, 2005).
Cytotoxic Activity and Ultrasound-Promoted Synthesis
This compound is involved in ultrasound-promoted synthesis of novel thiazole derivatives, which were evaluated for cytotoxic activities, contributing to cancer research (Gomha & Khalil, 2012).
Photoinduced Direct Oxidative Annulation
It is also used in photoinduced oxidative annulations, leading to the production of polyheterocyclic compounds, which is significant in the development of photochemical synthesis methods (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).
Mechanism of Action
Target of Action
Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate is a complex compound with a molecular weight of 199.23 Thiazole derivatives have been associated with diverse biological activities .
Mode of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to diverse biological activities .
Result of Action
Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities .
properties
IUPAC Name |
ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKSPYXTDAPDCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1356404-83-5 | |
Record name | ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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